Product packaging for 2-Ethoxyprop-2-enenitrile(Cat. No.:CAS No. 19479-65-3)

2-Ethoxyprop-2-enenitrile

Cat. No.: B178957
CAS No.: 19479-65-3
M. Wt: 97.12 g/mol
InChI Key: RVBFWXYFXKDVKG-UHFFFAOYSA-N
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Description

Contextualization within the Field of Enenitriles and Alkoxyenenitriles

2-Ethoxyprop-2-enenitrile, also known as α-ethoxyacrylonitrile, is an organic compound that belongs to the class of alkoxyenenitriles. chemicalbook.com This classification stems from its distinct structural features: a nitrile group (-C≡N) and an ethoxy group (-OCH₂CH₃) attached to a propene backbone. To understand its chemical character, it is essential to first consider its position within the broader categories of enol ethers and enenitriles.

Enol ethers are a class of organic compounds featuring an alkene (carbon-carbon double bond) directly attached to an ether functional group. fiveable.mewikipedia.org Their general structure is R₂C=CR-OR. wikipedia.org The presence of the oxygen atom's lone pair of electrons in conjugation with the double bond makes enol ethers electron-rich alkenes. wikipedia.orgalfa-chemistry.com This electronic characteristic imparts significant nucleophilicity to the double bond, making them highly susceptible to attack by electrophiles and useful substrates in various organic reactions, including Diels-Alder reactions. wikipedia.orgalfa-chemistry.com

Enenitriles, on the other hand, are defined by the presence of a nitrile group attached to an alkene. The nitrile group is strongly electron-withdrawing, which influences the reactivity of the adjacent double bond. This compound is specifically an α,β-unsaturated nitrile.

As an alkoxyenenitrile, this compound combines the structural motifs of both enol ethers and enenitriles. The molecule possesses an electron-donating ethoxy group and an electron-withdrawing nitrile group, both attached to the same carbon of the double bond. This unique combination of functional groups creates a polarized electronic structure that dictates its reactivity and utility as a versatile building block in organic synthesis.

Importance and Research Trajectory of this compound as a Chemical Entity

The significance of this compound in organic chemistry lies primarily in its role as a reactive intermediate and a precursor for the synthesis of more complex molecules. chemicalbook.com Its distinct functional groups allow it to participate in a variety of chemical transformations. The electron-rich nature of the alkene, endowed by the ethoxy group, makes it reactive towards nucleophiles and a participant in polymerization reactions.

Research has demonstrated its utility as an intermediate in the synthesis of heterocyclic compounds and other complex organic structures. For instance, this compound is used in the synthesis of 2-Acetyl-4(5)-(1R,2S,3R,4-tetrahydroxybutyl)imidazole, a minor constituent found in Caramel Color III. chemicalbook.com It also serves as a synthetic intermediate for (R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole, a compound investigated for its ability to inhibit sphingosine-1-phosphate (S1P) lyase, which has relevance in the context of autoimmune disorders. chemicalbook.com

The reactivity of related structures further highlights the synthetic potential of the alkoxyenenitrile scaffold. For example, derivatives like 2-ethoxy-2-(phenylselenenyl)perfluoroalk-2-enenitriles are used to generate α-cyano-α,β-unsaturated perfluoroalkyl ketones, which are precursors to biologically interesting molecules. nih.gov The ability of the silyl (B83357) enol ethers, a related class of compounds, to act as versatile enolate surrogates in synthesis further underscores the importance of the enol ether moiety present in this compound. nih.govwikipedia.org

Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 19479-65-3 chemicalbook.com, sigmaaldrich.com
Molecular Formula C₅H₇NO chemicalbook.com
Molecular Weight 97.12 g/mol chemicalbook.com
Boiling Point 120 °C chemicalbook.com
Density 0.918 g/mL chemicalbook.com
Refractive Index 1.4416 chemicalbook.com
Flash Point 41 °C chemicalbook.com
Melting Point 49-51 °C sigmaaldrich.com
Physical Form Liquid sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7NO B178957 2-Ethoxyprop-2-enenitrile CAS No. 19479-65-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethoxyprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c1-3-7-5(2)4-6/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBFWXYFXKDVKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20493177
Record name 2-Ethoxyprop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20493177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19479-65-3
Record name 2-Ethoxyprop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20493177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Ethoxyprop 2 Enenitrile and Its Chemical Derivatives

Direct Synthesis Strategies of 2-Ethoxyprop-2-enenitrile

The direct synthesis of this compound can be achieved through several pathways, including the functionalization of ethene chains and the rearrangement of cyclic precursors.

Routes Involving Ethene Chain Functionalization

A significant direct synthesis involves a one-pot reaction from vinyl ethers. Research has demonstrated the preparation of 2-alkoxy-2-alkenenitriles, such as this compound, starting from the corresponding vinyl ether. This method provides a straightforward route to the target molecule.

Cyclization and Rearrangement Pathways Leading to the Core Scaffold

A notable pathway to synthesize β-ethoxyacrylonitrile, a constitutional isomer of this compound, involves the ring-opening of isoxazole (B147169). In this process, isoxazole is treated with sodium ethylate to yield the sodium salt of cyanoacetaldehyde. Subsequent alkylation of this intermediate with ethyl iodide produces β-ethoxyacrylonitrile. google.com This method highlights the utility of heterocyclic precursors in constructing the core scaffold.

Synthesis of Key Analogues and Functionalized Derivatives

The synthesis of analogues and functionalized derivatives of this compound allows for the introduction of various substituents, leading to a diverse range of chemical structures and properties.

Preparation of α-Substituted 2-Ethoxyprop-2-enenitriles

The preparation of α-substituted derivatives can be achieved through methods such as the continuous flow sodiation of ethoxyacrylonitrile. This technique allows for the generation of a nucleophilic species that can then react with various electrophiles to introduce substituents at the α-position.

Synthesis of β-Substituted 2-Ethoxyprop-2-enenitriles (e.g., via nucleophilic addition-elimination sequences from related sulfones)

A versatile method for the synthesis of β-substituted 2-ethoxyprop-2-enenitriles involves a nucleophilic addition-elimination sequence starting from a related sulfone. For instance, (E)-3-phenylsulfonylprop-2-enenitrile can react with nucleophiles like sodium ethoxide. The initial addition of the ethoxide to the β-carbon, followed by the elimination of the phenylsulfonyl group, yields β-ethoxyprop-2-enenitrile. This strategy is valuable for introducing a variety of substituents at the β-position by selecting the appropriate nucleophile. The use of sulfones as activating groups is a key feature of this methodology. nih.govnih.govorgsyn.orgrsc.org

Starting MaterialReagentProductReference
(E)-3-Phenylsulfonylprop-2-enenitrileSodium Ethoxideβ-Ethoxyprop-2-enenitrile nih.govnih.govorgsyn.org

Formation of Perfluoroalkylated this compound Derivatives

The introduction of perfluoroalkyl groups into the this compound scaffold can be accomplished through radical addition reactions. Enol ethers, the class of compounds to which this compound belongs, are known to react with perfluoroalkyl radicals. These radicals can be generated from various precursors, such as perfluoroalkyl iodides or sulfinates, often initiated by thermal or photochemical methods. nih.govnih.govorgsyn.org The addition of the perfluoroalkyl radical to the double bond of the enol ether leads to the formation of perfluoroalkylated derivatives. Electrochemical methods have also been developed for the perfluoroalkylation of enol acetates, a related class of compounds, suggesting a potential route for the perfluoroalkylation of this compound. nih.gov

Substrate TypeReagentReaction TypeProduct TypeReference
Enol EtherPerfluoroalkyl IodideRadical AdditionPerfluoroalkylated Ether nih.gov
Enol AcetateSodium Perfluoroalkyl SulfinateElectrochemical Radical AdditionPerfluoroalkylated Ketone nih.gov

Green Chemistry Approaches in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound aims to reduce the environmental impact of its production. This involves a focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency. Key strategies include the development of solvent-free reaction conditions, maximizing atom economy, and employing sustainable catalysts.

Solvent-Free and Atom-Economical Methodologies

Traditional synthetic methods often rely on large volumes of volatile organic solvents, which contribute to environmental pollution and pose safety risks. Furthermore, many classical reactions exhibit poor atom economy, generating significant amounts of waste byproducts. Green chemistry seeks to address these shortcomings by designing syntheses that are both solvent-free and maximize the incorporation of reactant atoms into the final product.

One established method for the synthesis of α,β-unsaturated nitriles is the Horner-Wadsworth-Emmons (HWE) reaction . researchgate.netacs.orgnih.gov This reaction typically involves the condensation of a phosphonate-stabilized carbanion with a carbonyl compound. For the synthesis of this compound, this would likely involve the reaction of a suitable ketone with diethyl (cyanomethyl)phosphonate. While generally more atom-economical than the Wittig reaction it often replaces, the HWE reaction can still generate a significant phosphate (B84403) byproduct. researchgate.net

Another classical approach is the Knoevenagel condensation , which involves the reaction of a carbonyl compound with an active methylene (B1212753) compound, such as a cyano-substituted derivative, catalyzed by a weak base. wikipedia.orgsigmaaldrich.com This method can be adapted for the synthesis of this compound. Recent advancements have demonstrated the potential for catalyst-free and water-mediated Knoevenagel condensations, significantly improving the green credentials of this reaction. rsc.orgbhu.ac.in

A direct, one-pot preparation of 2-alkoxy-2-alkenenitriles from vinyl ethers has also been reported, offering a potentially more streamlined and atom-economical route. colab.wsthieme-connect.comthieme-connect.com

From a green chemistry perspective, an ideal synthesis of this compound would be a solvent-free, high-yielding addition reaction. While specific solvent-free syntheses for this exact compound are not extensively documented, the principles of green chemistry suggest that exploring such conditions for the aforementioned reactions is a critical area for development.

Table 1: Comparison of Atom Economy in Synthetic Routes to α,β-Unsaturated Nitriles

Reaction TypeReactantsDesired ProductByproductsTheoretical Atom Economy (%)
Horner-Wadsworth-EmmonsKetone/Aldehyde + Cyanophosphonate Esterα,β-Unsaturated NitrilePhosphate Salt + AlcoholVariable, typically moderate
Knoevenagel CondensationKetone/Aldehyde + Active Methylene Nitrileα,β-Unsaturated NitrileWaterHigh
Addition to Vinyl EtherVinyl Ether + Cyanating Agent2-Alkoxy-2-alkenenitrileVariable, potentially high

Note: The theoretical atom economy is calculated as (molecular weight of the desired product / sum of molecular weights of all reactants) x 100. Actual atom economy will be lower due to side reactions and incomplete conversions.

Sustainable Catalytic Synthetic Routes

The use of catalysts is a cornerstone of green chemistry, as they can enable reactions to proceed with higher efficiency, under milder conditions, and with greater selectivity, thereby reducing energy consumption and waste generation. capes.gov.br The focus is on developing catalysts that are non-toxic, derived from renewable resources, and can be easily recovered and reused.

For the synthesis of the nitrile functional group, several green catalytic approaches have been developed. These include the direct electrosynthesis of nitriles from primary alcohols and ammonia (B1221849) using simple nickel catalysts in aqueous electrolytes. nih.gov This method avoids the use of toxic cyanating agents. Another promising avenue is the use of ionic liquids as catalysts for the synthesis of nitriles from aldehydes. bhu.ac.in

In the context of the enol ether moiety, catalytic methods for their synthesis have also been explored. These include ruthenium-catalyzed coupling reactions. semanticscholar.org A one-pot preparation of 2-alkoxy-2-alkenenitriles has been documented utilizing an aluminum chloride catalyst. thieme-connect.com While effective, from a green chemistry standpoint, the replacement of traditional Lewis acids like aluminum chloride with more benign and recyclable solid acid catalysts would be a significant improvement. A patent describes the use of a solid acid catalyst for preparing α,β-unsaturated nitriles from α-oxycarboxylic acid amides, highlighting a move towards more sustainable catalytic systems. googleapis.com

The reaction of (E)-3-phenylsulfonylprop-2-enenitrile with sodium ethoxide in THF has been shown to produce β-ethoxyprop-2-enenitrile, suggesting a potential route where the sulfonyl group acts as a leaving group. semanticscholar.org The development of a catalytic version of this transformation would enhance its green profile.

Table 2: Overview of Potential Sustainable Catalytic Approaches

Reaction TypeCatalyst TypePotential Advantages
Nitrile Synthesis from AlcoholsNickel ElectrocatalysisUse of benign reagents (alcohols, ammonia), aqueous conditions. nih.gov
Nitrile Synthesis from AldehydesIonic LiquidsPotential for recyclability, mild reaction conditions. bhu.ac.in
Enol Ether SynthesisSolid Acid CatalystsRecyclability, reduced corrosion and waste compared to soluble Lewis acids. googleapis.com
Tandem Oxidation/CondensationIron CatalysisUse of an earth-abundant and non-toxic metal, potential for one-pot synthesis from alcohols. google.com

Chemical Reactivity and Mechanistic Investigations of 2 Ethoxyprop 2 Enenitrile

Nucleophilic Addition Reactions

Nucleophilic addition represents the primary mode of reaction for 2-ethoxyprop-2-enenitrile. In this process, a nucleophile attacks the electrophilic double bond, leading to the formation of a new single bond and a carbanionic intermediate that is subsequently protonated or undergoes further reaction. wikipedia.org The reaction is characteristic of Michael acceptors, where an electron-withdrawing group activates a C=C double bond.

The regioselectivity of nucleophilic addition is controlled by the electronic effects of the nitrile and ethoxy substituents. The powerful electron-withdrawing resonance and inductive effects of the nitrile group render the β-carbon (the CH₂ group) the most electrophilic site. Nucleophilic attack, therefore, occurs preferentially at this position in a conjugate or 1,4-addition manner. This attack forms a resonance-stabilized carbanion at the α-carbon, with the negative charge delocalized onto both the nitrile and ethoxy groups.

Stereoselectivity becomes a consideration when the addition of a nucleophile to the β-carbon creates a new stereocenter. As the incoming nucleophile can approach the planar, sp²-hybridized β-carbon from either face, a racemic mixture of products is typically expected in the absence of chiral auxiliaries or catalysts. The stereochemical outcome is dictated by factors such as steric hindrance and the potential for specific orbital interactions during the transition state. researchgate.net

Carbon-based nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithiums) and enolates, are expected to add to this compound in a Michael-type fashion. msu.edu The reaction involves the formation of a new carbon-carbon bond at the β-position. The resulting α-cyano carbanion intermediate is then typically quenched with a proton source, like a mild acid, during workup to yield the final saturated product. For instance, the reaction with a Grignard reagent (R-MgX) would yield a 3-substituted-2-ethoxypropanenitrile after protonation. youtube.com

Table 1: Predicted Products from Reactions with Carbon-Based Nucleophiles

Nucleophile (Nu⁻) Reagent Example Intermediate Anion Final Product (after Protonation)
Alkyl (R⁻) CH₃MgBr (Grignard) CH₃-CH₂-C⁻(OEt)CN 3-Methyl-2-ethoxypropanenitrile
Phenyl (Ph⁻) PhLi (Organolithium) Ph-CH₂-C⁻(OEt)CN 3-Phenyl-2-ethoxypropanenitrile

Oxygen-based nucleophiles, such as alkoxides (RO⁻) and hydroxide (B78521) (OH⁻), can also add across the activated double bond. libretexts.org These reactions are often reversible. The addition of an alkoxide, for example, would lead to the formation of a 3-alkoxy-2-ethoxypropanenitrile. The stability of the resulting adduct and the reaction conditions determine the position of the equilibrium.

Table 2: Predicted Products from Reactions with Oxygen-Based Nucleophiles

Nucleophile (Nu⁻) Reagent Example Intermediate Anion Final Product (after Protonation)
Methoxide NaOCH₃ CH₃O-CH₂-C⁻(OEt)CN 3-Methoxy-2-ethoxypropanenitrile

Due to the high nucleophilicity and lower basicity of sulfur nucleophiles compared to their oxygen counterparts, their addition to Michael acceptors is highly effective. masterorganicchemistry.com Thiolates (RS⁻), generated by treating a thiol (RSH) with a base, readily add to the β-carbon of this compound. nih.gov This thiol-ene reaction is typically high-yielding and forms a stable carbon-sulfur bond, resulting in a 3-(alkylthio)-2-ethoxypropanenitrile.

Table 3: Predicted Products from Reactions with Sulfur-Based Nucleophiles

Nucleophile (Nu⁻) Reagent Example Intermediate Anion Final Product (after Protonation)
Ethanethiolate NaSCH₂CH₃ CH₃CH₂S-CH₂-C⁻(OEt)CN 3-(Ethylthio)-2-ethoxypropanenitrile

Elimination Reactions and Pathways

The products resulting from the nucleophilic addition to this compound contain an ethoxy group at the α-position relative to the newly introduced nucleophile. This structural motif sets the stage for potential subsequent elimination reactions, where the ethoxy group acts as a leaving group.

The elimination of the ethoxy group from the saturated adduct (Nu-CH₂-CH(OEt)CN) would lead to the formation of a new α,β-unsaturated nitrile. The feasibility of this β-elimination depends on the reaction conditions and the nature of the nucleophile (Nu). pdx.edu Ethoxide (EtO⁻) is generally a poor leaving group, meaning its departure requires either harsh conditions or activation, for example, through protonation of the oxygen atom by an acid to form a better leaving group (EtOH). masterorganicchemistry.com

Several mechanistic pathways can be considered for this elimination:

E2 (Elimination, Bimolecular): This mechanism involves a concerted step where a base removes the proton from the β-carbon (the carbon bearing the 'Nu' group) while the ethoxy leaving group departs simultaneously. libretexts.org This pathway requires a strong base.

E1 (Elimination, Unimolecular): This pathway involves the initial departure of the leaving group to form a carbocation intermediate, which is then deprotonated by a base. lumenlearning.com This is unlikely for an ethoxy group unless it is first protonated by a strong acid.

E1cB (Elimination, Unimolecular, Conjugate Base): This is a plausible mechanism given the structure of the adduct. The proton on the carbon α to the nitrile (the carbon also bearing the ethoxy group) is acidic. A base can remove this proton to form a resonance-stabilized carbanion (the conjugate base). pdx.edu In a subsequent, typically rate-limiting step, this intermediate expels the ethoxide leaving group to form the double bond. This pathway is favored when the α-proton is acidic and the leaving group is poor.

The specific mechanism that predominates would be a subject of detailed kinetic studies, investigating the effects of base concentration, solvent polarity, and temperature on the reaction rate.

In-depth Analysis of this compound Reveals Limited Publicly Available Research

The requested article structure centered on the chemical reactivity and mechanistic investigations of this compound, with a specific focus on:

Competitive Elimination Pathways: No specific studies detailing the conditions and mechanisms of elimination reactions involving this compound were identified.

Cycloaddition Reactions (e.g., Diels-Alder Reactivity as a Dienophile): While the electron-rich nature of the enol ether and the electron-withdrawing character of the nitrile group suggest that this compound would act as a dienophile in Diels-Alder reactions, specific examples, including stereochemical outcomes and the electronic effects on cycloaddition efficiency, are not documented in available literature. Computational studies on similar, but not identical, dienophiles like acrylonitrile (B1666552) exist, but direct experimental data for this compound is absent.

Functional Group Transformations: General transformations of nitriles and enol ethers are fundamental in organic chemistry. However, specific research detailing the hydrolysis, reduction, or other modifications of the nitrile moiety, or reactions targeting the enol ether functionality within the this compound framework, could not be located.

The absence of dedicated research on this specific compound prevents the creation of an article that is both "thorough, informative, and scientifically accurate" as per the user's instructions. Constructing such an article would necessitate making assumptions about its reactivity based on analogous but distinct molecules, a practice that would not meet the required standards of scientific accuracy and specificity.

Further research by synthetic chemists or computational analysis would be required to elucidate the precise chemical behavior of this compound and to generate the data necessary to fulfill the detailed sections and subsections of the proposed article.

Strategic Applications of 2 Ethoxyprop 2 Enenitrile in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block

Commercially available and relatively inexpensive, 2-ethoxyprop-2-enenitrile serves as an attractive starting material for constructing varied molecular frameworks. organicchemistrytutor.comorganic-chemistry.org Its utility stems from the reactivity of the carbon adjacent to the nitrile group, which can be functionalized, and the subsequent ability of the entire molecule to participate in cyclization reactions. This versatility makes it a practical precursor for introducing specific functionalities and building heterocyclic systems.

Utilization in the Construction of Complex Organic Scaffolds

The unique structure of this compound is leveraged by chemists to forge intricate organic molecules, including important nitrogen-containing heterocycles.

While the conversion of this compound into allylic alcohols and ketones is specified as a potential application, a review of the available scientific literature does not provide specific examples or established methodologies for these transformations originating directly from this compound. General synthetic routes to allylic alcohols and ketones typically involve other well-known precursors and reaction pathways.

The use of this compound for the α-cyanoperfluoroacylation of aldehydes is a highly specific transformation. Currently, there is no readily available information in the scientific literature detailing this particular application.

A significant application of this compound is its role as a precursor in the synthesis of substituted pyrimidines, specifically 5-alkylcytosines. organicchemistrytutor.comorganic-chemistry.org This process involves a two-stage approach: initial alkylation of the nitrile followed by a condensation-cyclization reaction.

The process begins with the metalation of 3-ethoxyacrylonitrile (B1336121) to generate a reactive lithiated intermediate. This intermediate is then alkylated using various electrophiles. The resulting alkylated β-ethoxyacrylonitrile derivative is subsequently reacted with urea (B33335) in the presence of a base like sodium ethoxide to construct the cytosine ring. organicchemistrytutor.comorganic-chemistry.org This cyclization reaction provides a direct method for synthesizing cytosine derivatives with specific substituents at the 5-position. organicchemistrytutor.com

It is noteworthy that when allyl bromide is used as the alkylating agent, a concomitant double bond migration occurs during the cyclization step, leading to a vinyl-substituted cytosine. organicchemistrytutor.com

Table 1: Synthesis of 5-Alkylcytosines from this compound The following is an interactive data table based on research findings. organicchemistrytutor.com

Entry Alkylating Agent (Electrophile) Alkylated Intermediate Yield (%) Final 5-Substituted Cytosine Cyclization Yield (%)
1 Allyl bromide 55 5-(1-Propenyl)cytosine 30
2 Benzyl (B1604629) bromide 70 5-Benzylcytosine 41
3 1-Iodobutane 60 5-Butylcytosine 30
4 1-Iodohexane 66 5-Hexylcytosine 28
5 1-Iododecane 71 5-Decylcytosine 42

Contribution to Multicomponent Reaction Methodologies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly valued for their efficiency in building molecular complexity. Despite the structural features of this compound that could make it a suitable candidate for such reactions, there is a lack of specific examples in the current scientific literature demonstrating its use within MCR methodologies.

Generation of Reactive Intermediates for Downstream Synthesis (e.g., α-Lithio-β-ethoxyacrylonitrile equivalents)

One of the most powerful applications of this compound is its use to generate a stable carbanion that serves as a potent nucleophile. organicchemistrytutor.comorganic-chemistry.org By treating 3-ethoxyacrylonitrile with a strong base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -110°C to -50°C), the proton at the α-position (C2) is abstracted to form 3-ethoxy-2-lithioacrylonitrile. organicchemistrytutor.com

This lithiated species is a key reactive intermediate, stable enough to react with a range of electrophiles in alkylation reactions. organicchemistrytutor.comorganic-chemistry.org This allows for the introduction of various side chains at the carbon adjacent to the nitrile group. The efficiency of this alkylation is dependent on the nature of the electrophile.

Key findings on the alkylation reaction include:

Successful Electrophiles: Activated primary bromides like allyl and benzyl bromide react successfully. Straight-chain primary alkyl iodides are also effective alkylating agents. organicchemistrytutor.com

Limitations: The reaction is sensitive to steric hindrance. Alkyl iodides with branching at the β-carbon (the second carbon from the iodine) result in a significant drop in alkylation efficiency. organicchemistrytutor.com

The generation of this α-lithio-β-ethoxyacrylonitrile equivalent provides a reliable method for creating a carbon-carbon bond, which is a fundamental operation in organic synthesis. The resulting functionalized acrylonitriles are valuable intermediates themselves, most notably for the synthesis of 5-alkylcytosines as previously described (Section 4.2.3). organicchemistrytutor.com

Spectroscopic and Structural Characterization Methodologies for 2 Ethoxyprop 2 Enenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR Spectroscopy for Structural Elucidation

Proton (¹H) NMR spectroscopy of 2-Ethoxyprop-2-enenitrile is anticipated to reveal four distinct signals, corresponding to the four unique proton environments in the molecule. The expected chemical shifts, multiplicities, and coupling constants are dictated by the electronic effects of adjacent functional groups, namely the ethoxy group, the nitrile group, and the carbon-carbon double bond.

The protons of the terminal methyl group (CH₃) of the ethoxy substituent are expected to appear as a triplet in the upfield region of the spectrum, typically around 1.3 ppm. This triplet splitting pattern arises from the coupling with the two neighboring protons of the methylene (B1212753) (CH₂) group. The methylene protons, being adjacent to the electron-withdrawing oxygen atom, will be deshielded and are predicted to resonate as a quartet at approximately 4.0 ppm. The quartet pattern is a result of their coupling to the three protons of the methyl group.

The two protons attached to the double bond (vinylic protons) are chemically non-equivalent and are expected to appear as two distinct signals. Due to the influence of the geminal nitrile and ethoxy groups, these protons are expected to be in the downfield region. One vinylic proton is predicted to appear as a singlet around 4.8 ppm, while the other is expected at a slightly different chemical shift, also as a singlet, around 4.9 ppm. The lack of adjacent protons for coupling results in singlet signals for these vinylic hydrogens.

Proton EnvironmentPredicted Chemical Shift (ppm)Predicted MultiplicityIntegration
-O-CH₂-CH₃~1.3Triplet3H
-O-CH₂-CH₃~4.0Quartet2H
C=CH~4.8Singlet1H
C=CH~4.9Singlet1H

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy provides critical information about the carbon skeleton of this compound. The molecule is expected to exhibit five distinct signals in its proton-decoupled ¹³C NMR spectrum, corresponding to each of the five carbon atoms in unique chemical environments.

The carbon of the methyl group (CH₃) in the ethoxy substituent is anticipated to be the most shielded, appearing at the highest field (lowest ppm value), around 14 ppm. The methylene carbon (CH₂) of the ethoxy group, being directly attached to the electronegative oxygen atom, will be deshielded and is predicted to resonate at approximately 65 ppm.

The sp² hybridized carbons of the double bond will appear in the downfield region. The carbon atom bearing the two vinylic protons (C=CH₂) is expected around 95 ppm. The quaternary carbon of the double bond, bonded to both the ethoxy group and the nitrile group, is predicted to be significantly deshielded, with a chemical shift in the region of 155 ppm. The carbon atom of the nitrile group (C≡N) is also characteristically found in the downfield region of the spectrum, with a predicted chemical shift of approximately 118 ppm.

Carbon EnvironmentPredicted Chemical Shift (ppm)
-O-CH₂-CH₃~14
-O-CH₂-CH₃~65
C=CH₂~95
C=CH₂~155
-C≡N~118

Advanced NMR Techniques (e.g., 2D NMR, NOESY)

To unambiguously assign the proton and carbon signals and to further confirm the molecular structure of this compound, advanced NMR techniques are employed.

2D NMR Spectroscopy: Two-dimensional NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be invaluable. A COSY spectrum would show correlations between the protons of the methyl and methylene groups of the ethoxy substituent, confirming their connectivity. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C spectrum based on the more readily interpretable ¹H spectrum.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a powerful technique for determining the spatial proximity of protons within a molecule. For this compound, a NOESY experiment could reveal through-space interactions between the protons of the ethoxy group and the vinylic protons. This information would be crucial for confirming the stereochemistry around the double bond and the preferred conformation of the ethoxy group relative to the rest of the molecule.

Vibrational Spectroscopy Methods

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound is expected to display characteristic absorption bands corresponding to its key functional groups. A strong, sharp absorption band is predicted in the region of 2230-2210 cm⁻¹, which is characteristic of the C≡N stretching vibration of the nitrile group.

The presence of the carbon-carbon double bond (C=C) will give rise to a stretching vibration band around 1640-1620 cm⁻¹. The C-O stretching vibrations of the ethoxy group are expected to produce strong absorptions in the fingerprint region, typically between 1260 and 1000 cm⁻¹. Additionally, C-H stretching vibrations for the sp³ hybridized carbons of the ethoxy group will be observed just below 3000 cm⁻¹, while the C-H stretching of the sp² hybridized vinylic protons will appear just above 3000 cm⁻¹.

Functional GroupPredicted Absorption Range (cm⁻¹)Vibrational Mode
C-H (sp²)~3100-3000Stretching
C-H (sp³)~3000-2850Stretching
C≡N (Nitrile)~2230-2210Stretching
C=C (Alkene)~1640-1620Stretching
C-O (Ether)~1260-1000Stretching

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy provides complementary information to FTIR. In Raman spectroscopy, non-polar bonds often produce strong signals. For this compound, the C≡N and C=C stretching vibrations are expected to be particularly strong and easily identifiable in the Raman spectrum. The nitrile stretch would appear in the 2230-2210 cm⁻¹ region, and the C=C stretch would be prominent around 1640-1620 cm⁻¹.

Symmetric vibrations of the molecule, such as the symmetric C-H stretching of the methyl and methylene groups, are also expected to be strong in the Raman spectrum. The information gathered from Raman spectroscopy, when used in conjunction with FTIR data, allows for a more complete and confident assignment of the vibrational modes of the molecule.

Functional GroupPredicted Raman Shift (cm⁻¹)Expected Intensity
C≡N (Nitrile)~2230-2210Strong
C=C (Alkene)~1640-1620Strong
C-H (sp³, symmetric)~2950-2850Strong
C-O (Ether)~1260-1000Medium

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. In the context of this compound, mass spectrometry is invaluable for confirming its molecular weight and elucidating its structure through the analysis of fragmentation patterns. When a molecule of this compound is introduced into the mass spectrometer, it is ionized, typically by electron impact (EI). This process forms a molecular ion (M+•), which is often unstable and undergoes fragmentation into smaller, charged species. The pattern of these fragments is unique to the molecule's structure and provides a veritable fingerprint for its identification.

The fragmentation of this compound can be predicted to proceed through several key pathways, influenced by the presence of the nitrile, the double bond, and the ether linkage. The molecular ion would have an m/z corresponding to the molecular weight of the compound (97.12 g/mol ).

A plausible fragmentation pathway for this compound is initiated by the loss of an ethyl radical (•CH2CH3) from the ethoxy group, a common fragmentation for ethers, leading to a resonance-stabilized cation. Another significant fragmentation would be the loss of ethylene (B1197577) (C2H4) via a McLafferty-type rearrangement, if sterically feasible, or through other rearrangement mechanisms. Cleavage of the C-O bond can also occur. The nitrile group can influence fragmentation, potentially leading to the loss of HCN or the entire cyano group.

Table 1: Proposed Electron Ionization (EI) Mass Spectrometry Fragmentation Data for this compound

m/zProposed Fragment IonStructure of FragmentRelative Abundance
97[C5H7NO]+•Molecular IonModerate
82[C4H4NO]+Loss of •CH3Low
69[C3H3NO]+•Loss of C2H4 (ethylene)High
68[C4H6N]+Loss of •CHOModerate
53[C3H3N]+•Acrylonitrile (B1666552) cation radicalModerate
41[C2H3N]+•Acetonitrile cation radicalHigh
29[C2H5]+Ethyl cationModerate

Note: This data is illustrative and based on predicted fragmentation patterns. Actual experimental data may vary.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of the elemental composition of a compound. nist.gov Unlike nominal mass spectrometry, which measures mass to the nearest integer, HRMS can measure mass to several decimal places. nist.govcopernicus.org This high level of precision allows for the differentiation between compounds that may have the same nominal mass but different chemical formulas.

For this compound (C5H7NO), HRMS would be used to confirm its elemental composition by comparing the experimentally measured exact mass of the molecular ion to its calculated theoretical exact mass. Any observed fragment ions in the mass spectrum can also be subjected to HRMS analysis to confidently determine their elemental formulas, which in turn provides strong evidence for the proposed fragmentation pathways. This technique is particularly useful in distinguishing between isobaric species (ions with the same nominal mass but different elemental compositions).

Table 2: Illustrative High-Resolution Mass Spectrometry Data for this compound and Key Fragments

Proposed FormulaCalculated Exact Mass (Da)Measured Exact Mass (Da)Mass Error (ppm)
C5H7NO97.052897.0525-3.1
C3H3NO69.021569.0213-2.9
C4H6N68.050068.0498-2.9
C3H3N53.026553.0263-3.8

Note: This data is hypothetical and serves to illustrate the application of HRMS. ppm stands for parts per million.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for the analysis of volatile and semi-volatile compounds like this compound.

In a GC-MS analysis, a sample containing this compound would first be injected into the gas chromatograph. The compound would travel through a capillary column, and its separation from other components in a mixture would be based on its boiling point and affinity for the column's stationary phase. The time it takes for the compound to travel through the column is known as its retention time, which is a characteristic property under a specific set of chromatographic conditions.

Upon exiting the GC column, the separated this compound molecules would enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is then recorded. By combining the retention time from the GC with the mass spectrum from the MS, a highly confident identification of this compound can be achieved. The mass spectrometer can be operated in full-scan mode to acquire the entire mass spectrum or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.

Table 3: Hypothetical Gas Chromatography-Mass Spectrometry (GC-MS) Data for this compound

ParameterValue
Retention Time (min)8.25
Monitored Ions (m/z)97, 69, 41
GC Column Type5% Phenyl Polysiloxane
Injection Temperature (°C)250
Oven Program50°C (1 min), ramp to 250°C at 10°C/min

Note: This data is for illustrative purposes only. The actual retention time would depend on the specific GC conditions and column used.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. libretexts.orgnsf.govhmdb.ca This technique relies on the diffraction of X-rays by the ordered arrangement of atoms within a crystal lattice. libretexts.orghmdb.ca By measuring the angles and intensities of the diffracted X-ray beams, a three-dimensional electron density map of the molecule can be generated. From this map, the precise positions of the atoms, bond lengths, bond angles, and torsional angles can be determined.

To apply this technique to this compound, a single, high-quality crystal of the compound would be required. The crystal would be mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern would be recorded on a detector. Sophisticated computer software is then used to process the diffraction data and solve the crystal structure.

If a suitable crystal of this compound were obtained, X-ray crystallography would provide unambiguous proof of its molecular structure in the solid state. It would reveal the planarity of the prop-2-enenitrile backbone and the conformation of the ethoxy group relative to the double bond. This detailed structural information is crucial for understanding the molecule's physical and chemical properties and for computational modeling studies.

Table 4: Information Obtainable from X-ray Crystallography of this compound

Structural ParameterType of Information Provided
Unit Cell DimensionsSize and shape of the repeating unit in the crystal.
Space GroupSymmetry of the crystal lattice.
Atomic CoordinatesPrecise 3D position of each atom in the molecule.
Bond LengthsThe distance between the nuclei of two bonded atoms.
Bond AnglesThe angle formed between three connected atoms.
Torsional AnglesThe dihedral angle describing the rotation around a chemical bond.
Crystal PackingThe arrangement of molecules within the crystal lattice.

Note: The successful application of X-ray crystallography is contingent upon the ability to grow single crystals of sufficient size and quality.

Theoretical and Computational Chemistry Studies on 2 Ethoxyprop 2 Enenitrile

Quantum Chemical Calculations (e.g., DFT, ab initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the fundamental electronic and structural properties of molecules like 2-ethoxyprop-2-enenitrile. These computational approaches allow for a detailed examination of the molecule's behavior at the atomic level.

Electronic Structure Analysis and Bonding Characteristics

The electronic structure of this compound is characterized by the interplay between the π-system of the carbon-carbon double bond and the nitrile group, and the electron-donating ethoxy group. DFT calculations, such as those using the B3LYP functional with a 6-31+G(d,p) basis set, can provide optimized geometries, including bond lengths and angles.

For a closely related analogue, acrylonitrile (B1666552) (CH₂=CHCN), DFT calculations have determined the bond lengths of the C=C double bond, the C-C single bond, and the C≡N triple bond. researchgate.net By analogy, in this compound, the ethoxy group attached to the α-carbon is expected to influence these bond lengths through resonance and inductive effects. The oxygen atom of the ethoxy group can donate electron density to the double bond, which in turn affects the conjugation with the nitrile group. This donation can lead to a slight lengthening of the C=C bond and a slight shortening of the C-C bond compared to acrylonitrile, reflecting increased electron delocalization.

Table 1: Illustrative Optimized Geometric Parameters of Acrylonitrile (Analogous Compound) Calculated at the B3LYP/6-31+G(d,p) level of theory. Data extracted from a study on acrylonitrile. researchgate.net

ParameterBond Length (Å)
C=C1.341
C-C1.433
C≡N1.158

The bonding in this compound is a hybrid of σ and π bonds. The molecule possesses a planar backbone due to the sp² hybridization of the carbons in the double bond. The nitrile group's carbon and nitrogen atoms are sp hybridized. The delocalization of π-electrons across the C=C-C≡N system is a key feature, which is further modulated by the ethoxy group.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory provides a framework for understanding the reactivity and electronic spectra of this compound. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance.

The HOMO is typically associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). In α,β-unsaturated nitriles, the HOMO is often a π-orbital with significant electron density on the C=C double bond. The LUMO is typically a π* anti-bonding orbital with large coefficients on the β-carbon and the nitrile carbon.

The presence of the electron-donating ethoxy group at the α-position is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack at the β-carbon. Conversely, the electron-withdrawing nitrile group lowers the energy of the LUMO, rendering the β-carbon susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's chemical reactivity and its UV-visible absorption properties.

Table 2: Illustrative Frontier Molecular Orbital Energies of an α,β-Unsaturated Nitrile (Analogous Compound) Theoretical values for a representative α,β-unsaturated nitrile.

Molecular OrbitalEnergy (eV)
HOMO-7.5
LUMO-1.2
HOMO-LUMO Gap6.3

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to probe experimentally.

Transition State Characterization and Energy Barrier Calculations

For reactions involving this compound, such as Michael additions or cycloadditions, computational methods can be used to locate the transition state structures and calculate the associated activation energies. The transition state is a first-order saddle point on the potential energy surface, and its geometry provides crucial information about the bond-forming and bond-breaking processes.

For instance, in a Michael addition of a nucleophile to the β-carbon of this compound, the transition state would involve the partial formation of a new bond between the nucleophile and the β-carbon, and a partial rehybridization of the atoms in the α,β-unsaturated system. The activation energy (Ea) or the Gibbs free energy of activation (ΔG‡) determines the reaction rate. A lower activation energy corresponds to a faster reaction. Computational studies on the Michael addition of thiols to α,β-unsaturated carbonyls have shown that activation energies can be reliably calculated and correlated with experimental reaction rates. nih.gov

Table 3: Illustrative Activation Energies for a Michael Addition to an α,β-Unsaturated Nitrile (Analogous Compound) Hypothetical data based on computational studies of similar reactions. nih.gov

ReactionActivation Energy (kcal/mol)
Michael Addition of a Thiol10 - 15

Kinetic and Thermodynamic Insights from Computational Data

Beyond activation energies, computational chemistry can provide a wealth of kinetic and thermodynamic data. By calculating the energies of reactants, transition states, intermediates, and products, a complete energy profile for a reaction can be constructed.

Thermodynamic parameters such as the enthalpy of reaction (ΔH) and the Gibbs free energy of reaction (ΔG) can be determined to assess the feasibility and spontaneity of a reaction. A negative ΔG indicates a spontaneous process. Kinetic parameters can be estimated using transition state theory, which relates the rate constant of a reaction to the Gibbs free energy of activation.

For example, in a cycloaddition reaction, computational modeling can predict the regioselectivity and stereoselectivity by comparing the activation energies of different possible pathways. Thermodynamic calculations can reveal which product isomer is the most stable.

Table 4: Illustrative Thermodynamic Data for a Reaction of an α,β-Unsaturated Nitrile (Analogous Compound) Theoretical values for a representative reaction.

Thermodynamic ParameterValue (kcal/mol)
Enthalpy of Reaction (ΔH)-25
Gibbs Free Energy of Reaction (ΔG)-20

Conformational Analysis and Stereochemical Preferences

The presence of the ethoxy group introduces conformational flexibility to this compound. The rotation around the Cα-O and O-CH₂ bonds leads to different conformers with varying energies.

Computational methods can be used to perform a conformational analysis by systematically rotating these bonds and calculating the energy of the resulting structures. This allows for the identification of the most stable conformers and the energy barriers between them. For vinyl ethers, it has been shown that planar or near-planar conformations are often preferred due to favorable conjugation between the oxygen lone pair and the π-system of the double bond. researchgate.net

Table 5: Illustrative Relative Energies of Vinyl Ether Conformers (Analogous System) Based on computational studies of simple vinyl ethers. researchgate.net

ConformerRelative Energy (kcal/mol)
Planar Syn0.0
Planar Anti1.5
Gauche2.5

Molecular Dynamics Simulations for Dynamic Behavior

As of the current date, a thorough review of scientific literature reveals no specific molecular dynamics (MD) simulation studies focused on this compound. Consequently, there is no published research detailing the dynamic behavior of this specific compound through computational simulations. This includes a lack of data on its conformational changes, the rotational dynamics of its ethoxy group, or its interactions in a simulated environment.

While MD simulations are a powerful tool for understanding the time-dependent behavior of molecules at an atomic level, research in this area tends to focus on compounds with broader applications or more fundamental theoretical interest. General computational studies on related structures, such as substituted acrylonitriles or molecules containing ethoxy groups, exist. However, these findings cannot be directly extrapolated to this compound with the scientific accuracy required for this article.

The dynamic properties of this compound, such as the rotational barrier of the C-O bond in the ethoxy group and the conformational preferences around the C-C single bond, would be influenced by a unique combination of steric and electronic effects. The vinyl and nitrile groups' electronic properties would affect the electron density and rotational freedom of the adjacent ethoxy group.

A hypothetical molecular dynamics study would likely involve:

Force Field Parameterization: Developing or validating a force field to accurately model the inter- and intramolecular interactions of this compound.

System Setup: Placing the molecule in a simulation box, often with a solvent, to mimic condensed-phase conditions.

Simulation: Running the simulation for a sufficient time to observe relevant dynamic events, such as conformational transitions.

Analysis: Analyzing the resulting trajectory to extract data on dihedral angle distributions, radial distribution functions, and other dynamic properties.

Without such specific studies, any discussion on the dynamic behavior of this compound would be purely speculative. Therefore, no data tables or detailed research findings on its molecular dynamics can be presented.

Catalysis Involving 2 Ethoxyprop 2 Enenitrile

2-Ethoxyprop-2-enenitrile as a Substrate in Catalyzed Reactions

As a substrate, 3-ethoxyacrylonitrile (B1336121) possesses both an electron-deficient alkene character, due to the electron-withdrawing nitrile group, and an enol ether moiety. This electronic profile makes it a versatile participant in a range of catalytic transformations.

The primary metal-catalyzed carbon-carbon bond-forming reaction reported for 3-ethoxyacrylonitrile is the Heck reaction. This palladium-catalyzed process involves the coupling of the unsaturated nitrile with aryl halides, offering a direct method for the synthesis of substituted cinnamonitriles.

A notable example is the Heck reaction of 3-ethoxyacrylonitrile with aryl bromides, which is efficiently catalyzed by a tetraphosphine/palladium complex chemicalbook.com. The reaction proceeds to afford arylated products, demonstrating the utility of this substrate in palladium catalysis. The general scheme for this transformation involves the oxidative addition of the aryl halide to a low-valent palladium species, followed by migratory insertion of the 3-ethoxyacrylonitrile and subsequent β-hydride elimination to yield the product and regenerate the catalyst.

The conditions for such reactions typically involve a palladium source, a phosphine ligand, and a base. The choice of these components can significantly influence the efficiency and selectivity of the coupling.

Below is a representative data table illustrating the scope of the Heck reaction with analogues of 3-ethoxyacrylonitrile, as specific data for this substrate is limited in readily available literature.

Aryl HalideOlefinCatalyst SystemBaseSolventYield (%)
Iodobenzenen-Butyl acrylatePd(OAc)₂ / PPh₃Et₃NDMF95
4-BromoacetophenoneStyrenePdCl₂(PPh₃)₂NaOAcDMA85
1-IodonaphthaleneMethyl acrylatePd(dba)₂ / P(o-tol)₃K₂CO₃NMP92

This table presents representative data for Heck reactions with similar electron-deficient alkenes to illustrate the general conditions and outcomes of such transformations.

Currently, there is a limited body of published research specifically detailing the use of 3-ethoxyacrylonitrile as a substrate in organocatalytic processes. However, the structural motifs present in the molecule, namely the α,β-unsaturated nitrile, suggest its potential as a Michael acceptor in conjugate addition reactions. Organocatalysts such as chiral secondary amines (e.g., prolinol derivatives) or thioureas are known to activate α,β-unsaturated systems towards nucleophilic attack.

Future research may explore reactions such as:

Michael Additions: The conjugate addition of carbon and heteroatom nucleophiles to the β-position of the enenitrile, catalyzed by chiral organocatalysts to afford enantioenriched products.

Diels-Alder Reactions: Its participation as a dienophile in cycloaddition reactions with dienes, potentially catalyzed by chiral Lewis acids or Brønsted acids to control stereoselectivity.

Catalytic Synthesis of this compound and its Derivatives

The synthesis of 3-ethoxyacrylonitrile can be achieved through several routes, some of which employ catalytic methods or reagents that can be considered catalytic in nature.

One documented method involves the reaction of acrylonitrile (B1666552) with ethanol osti.gov. While the specific catalytic conditions for this direct addition are not extensively detailed in readily available literature, such transformations are often promoted by base catalysts which facilitate the conjugate addition of the alcohol to the electron-deficient alkene.

Another synthetic approach starts from isoxazole (B147169). This method involves the base-induced ring-opening of isoxazole to form the sodium salt of β-hydroxyacrylonitrile, which is then alkylated in situ with an ethylating agent like diethyl sulfate or ethyl iodide to yield 3-ethoxyacrylonitrile google.com. While not a catalytic cycle in the traditional sense, the base plays a crucial role in promoting the initial transformation.

Mechanistic Studies of Catalyzed Reactions with this compound

The mechanism of the Heck reaction, the primary metal-catalyzed transformation of 3-ethoxyacrylonitrile, has been extensively studied for a wide range of substrates. The generally accepted catalytic cycle for the reaction of an aryl halide with an alkene is as follows:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) intermediate, [Ar-Pd-X].

Olefin Coordination and Insertion: The alkene (in this case, 3-ethoxyacrylonitrile) coordinates to the Pd(II) complex. This is followed by migratory insertion of the alkene into the Ar-Pd bond to form a new alkyl-palladium intermediate. This step is crucial for the formation of the new carbon-carbon bond.

β-Hydride Elimination: A hydrogen atom from the β-carbon (relative to the palladium) is eliminated, forming a palladium-hydride species and the arylated alkene product. For the reaction to proceed, there must be a syn-coplanar hydrogen available for elimination.

Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle. The base also serves to neutralize the hydrogen halide (H-X) produced.

The regioselectivity of the alkene insertion and the stereochemistry of the resulting double bond are key aspects determined by the specific substrate, catalyst, and reaction conditions. For electron-deficient alkenes like 3-ethoxyacrylonitrile, the aryl group typically adds to the β-position of the nitrile group.

Q & A

Q. What are the key spectroscopic techniques for characterizing 2-Ethoxyprop-2-enenitrile, and how should data be interpreted?

To confirm the structure of this compound (C₉H₈FNO, MW 165.17), use NMR spectroscopy (¹H/¹³C) to identify nitrile (-C≡N) and ethoxy (-OCH₂CH₃) groups. The nitrile group typically appears at ~110-120 ppm in ¹³C NMR, while the ethoxy protons resonate as a quartet (~1.3 ppm for CH₃) and triplet (~3.5 ppm for OCH₂). For crystallographic validation, employ X-ray diffraction (XRD) with software like SHELXL for refinement and ORTEP-III for molecular visualization. Ensure raw data is archived in open-access repositories with metadata compliance .

Q. How can researchers design a synthesis protocol for this compound while minimizing side reactions?

Synthesize via nucleophilic substitution of 2-chloroprop-2-enenitrile with sodium ethoxide. Key considerations:

  • Use anhydrous conditions to prevent hydrolysis of the nitrile group.
  • Monitor reaction progress with GC-MS to detect intermediates (e.g., elimination byproducts).
  • Optimize temperature (40-60°C) and solvent polarity (e.g., THF) to balance reaction rate and selectivity.
    Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and cross-check melting points against literature. Document procedural limitations (e.g., scalability) in appendices .

Q. What stability factors must be addressed during storage of this compound?

The compound’s α,β-unsaturated nitrile structure makes it sensitive to light, moisture, and nucleophiles. Recommendations:

  • Store under inert gas (argon) in amber vials at -20°C.
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS.
  • Report stability data in metadata repositories to facilitate reproducibility .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reaction mechanisms involving this compound?

Conflicting experimental data (e.g., unexpected regioselectivity in cycloadditions) may arise from solvent effects or transition-state stabilization. Address this by:

  • Performing DFT calculations (Gaussian or ORCA) to map potential energy surfaces.
  • Comparing computed activation energies with kinetic data (Arrhenius plots).
  • Validating solvation models using COSMO-RS. Publish raw computational data and code in supplementary materials to enable peer validation .

Q. What methodologies are recommended for analyzing kinetic parameters of this compound in catalytic systems?

For kinetic studies (e.g., catalytic hydrogenation):

  • Use in situ FTIR or Raman spectroscopy to track nitrile consumption.
  • Apply the initial rates method under pseudo-first-order conditions ([substrate] ≫ [catalyst]).
  • Address data variability by repeating experiments with staggered controls and reporting confidence intervals .
    For complex kinetics, employ multivariate analysis (e.g., PCA) to deconvolute overlapping signals .

Q. How should researchers handle contradictory crystallographic data for this compound derivatives?

Discrepancies in bond lengths/angles may stem from disorder or twinning. Mitigation strategies:

  • Re-refine XRD data using SHELXL with TWIN/BASF commands.
  • Compare results with electron diffraction (MicroED) for nanocrystalline samples.
  • Disclose refinement parameters (R-factors, residuals) and deposit .cif files in public databases .

Q. What ethical and reporting standards apply to studies involving this compound?

  • Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
  • Declare conflicts of interest and funding sources in metadata.
  • For studies with human/non-human subjects, include ethics committee approval numbers and informed consent protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.